1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a complex organic compound that features an indole ring, a phenyl group, and a pyrimidinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the phenyl group and the pyrimidinyl-piperazine moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidinyl rings, often using reagents like sodium hydride or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can intercalate with DNA, while the pyrimidinyl-piperazine moiety can bind to protein targets, inhibiting their function. These interactions can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone include:
1-(1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone: This compound lacks the methyl group on the indole ring, which may affect its biological activity and chemical reactivity.
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyridinyl)piperazino]-1-ethanone: The pyrimidinyl group is replaced with a pyridinyl group, potentially altering its binding affinity to molecular targets.
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1-propanone: The ethanone group is replaced with a propanone group, which may influence its pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-22(20-10-5-6-11-21(20)28-18)24(31)23(19-8-3-2-4-9-19)29-14-16-30(17-15-29)25-26-12-7-13-27-25/h2-13,23,28H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKCAANMRNLGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)N4CCN(CC4)C5=NC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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